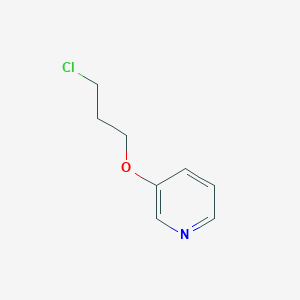

3-(3-Chloro-propoxy)-pyridine

Descripción

3-(3-Chloro-propoxy)-pyridine is a halogenated pyridine derivative characterized by a chloro-substituted propoxy chain at the 3-position of the pyridine ring. The chloro-propoxy substituent introduces unique electronic and steric properties, which may influence target binding, selectivity, and pharmacokinetics compared to related compounds.

Propiedades

Fórmula molecular |

C8H10ClNO |

|---|---|

Peso molecular |

171.62 g/mol |

Nombre IUPAC |

3-(3-chloropropoxy)pyridine |

InChI |

InChI=1S/C8H10ClNO/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7H,2,4,6H2 |

Clave InChI |

NUQHXDYEFMSJMD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CN=C1)OCCCCl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

3-(Piperidin-4-ylmethoxy)pyridine Derivatives

These compounds (e.g., compound 17 in ) are LSD1 inhibitors with submicromolar potency (Ki = 29 nM). Key features include:

- Piperidin-4-ylmethoxy group : Facilitates hydrogen bonding with Asp555 in LSD1’s active site, enhancing binding affinity .

- Substituent Effects: R6 Tolyl group: Occupies a hydrophobic pocket near Phe538 and Val333, improving potency . Electron-withdrawing groups (e.g., -CF₃, -CN) at R5 increase selectivity over monoamine oxidases (MAO-A/B) by >160-fold .

3-(3-Chloro-propoxy)-pyridine

- Lack of basic amine : Unlike piperidine-containing analogs, the absence of a protonatable nitrogen may limit interactions with acidic residues (e.g., Asp555), reducing LSD1 affinity.

Other Chloro-Substituted Pyridines

- 3-Chloro-6-hydrazinylpyridazine (): Exhibits reactivity in heterocyclic synthesis but lacks direct enzyme inhibition data.

- 5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine (): Combines chloro and piperidine groups, though its biological activity remains uncharacterized.

Enzymatic Selectivity and Inhibition Mechanisms

Key Findings :

- Piperidine-containing analogs achieve high LSD1 selectivity due to complementary interactions with the enzyme’s substrate-binding pocket .

- Chloro-propoxy derivatives may exhibit off-target effects (e.g., MAO inhibition) if the chloro group participates in hydrophobic interactions similar to fluorinated groups in compound 22 (Ki MAO-B = 2.6 μM) .

Cellular Activity and Therapeutic Potential

Insights :

- Compound 17 reduces proliferation in leukemia and solid tumors (EC₅₀ = 280 nM–1.2 μM) without harming normal cells, highlighting the therapeutic window of LSD1 inhibitors .

- Chloro-propoxy derivatives may require structural optimization (e.g., adding a basic amine) to enhance epigenetic activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.